Agrimol B

説明

Agrimol B is a polyphenol derived from Agrimonia pilosa Ledeb., a plant known for its therapeutic potential in traditional medicine. It has been studied for its effects on various biological pathways and diseases. This compound has been implicated in the modulation of the SIRT1-PPAR gamma signal pathway, which plays a role in fat metabolism and adipogenesis. This compound has shown promise in suppressing adipogenesis by inhibiting the differentiation of 3T3-L1 adipocytes, suggesting its potential use in treating obesity . Additionally, this compound has been identified as a compound that can arrest cancer cell cycle progression, specifically trapping prostate and lung cancer cells in the G0 phase, which may contribute to its anti-cancer efficacy .

Synthesis Analysis

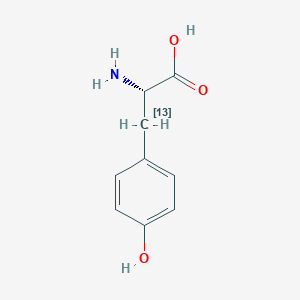

The synthesis of this compound has been explored in the context of isolating acylphloroglucinol derivatives from Agrimonia pilosa Ledeb. The molecular formula of this compound has been determined, and its structure has been elucidated through various spectroscopic analyses, including UV, IR, NMR, and MS spectra. The structure of this compound has been confirmed by chemical synthesis, which provides a foundation for further exploration of its chemical properties and potential modifications for therapeutic use .

Molecular Structure Analysis

This compound is one of several acylphloroglucinol derivatives isolated from Agrimonia pilosa Ledeb. Its molecular structure has been determined through comprehensive spectral analysis and chemical degradation studies. The elucidation of its structure is crucial for understanding its biological activity and for the development of analogs with potentially improved efficacy and safety profiles .

Chemical Reactions Analysis

The specific chemical reactions involving this compound have not been detailed in the provided papers. However, the general understanding of polyphenols suggests that they can participate in various biochemical interactions due to their phenolic structure, which may include redox reactions, metal chelation, and interactions with enzymes and receptors .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly described in the provided papers, its classification as a polyphenol suggests certain shared characteristics with other compounds in this class. These may include solubility in water and organic solvents, the potential for hydrogen bonding, and the ability to act as antioxidants. The specific properties of this compound would be important for its formulation and delivery as a therapeutic agent .

Relevant Case Studies

This compound has been studied in the context of obesity treatment, where it was found to inhibit adipocyte differentiation in a dose-dependent manner, with an IC50 value determined to be 3.35 ± 0.32 μM . In cancer research, oral administration of Agrimonia pilosa Ledeb or this compound reduced the growth of prostate cancer cell xenografts in animals, indicating its potential for cancer therapy . These case studies highlight the therapeutic potential of this compound in treating complex diseases such as obesity and cancer.

科学的研究の応用

Agrimol B: 科学研究におけるアプリケーションの包括的な分析

抗癌活性: this compoundは、ヤブコウジ(Agrimonia pilosa)由来の三量体アシルフロログルシノールであり、抗癌薬発見における重要な化合物として認識されています。 肝細胞癌(HCC)細胞の増殖を阻害する可能性を示しており、中国薬典の品質管理において重要な役割を果たしています .

作用機序研究: this compoundの作用機序を理解するための研究が行われています。 これには、細胞周期進行への影響や、抗癌作用を解明するために癌細胞内の潜在的標的との相互作用が含まれます .

ネットワーク薬理学による標的同定: ネットワーク薬理学アプローチは、this compoundの潜在的な標的をスクリーニングするために使用され、抗癌効果に貢献する最も重要な標的を特定しています .

伝統中国医学における役割: 伝統中国生薬から単離された小分子として、this compoundの用途は伝統的な実践における使用にまで及び、天然物と現代の治療戦略の橋渡しを強調しています .

薬典における品質管理: this compoundは、中国薬典で使用される品質管理のための重要な成分であり、この化合物を含む生薬の有効性と安全性を確保しています .

合成と誘導体研究: this compoundの全合成に関する研究も行われており、これは潜在的に治療特性が向上したか、または薬物動態プロファイルが改善された誘導体を生成する上で重要です .

作用機序

Agrimol B (AGB) is a trimeric acylphloroglucinol derived from Agrimonia pilosa, a plant used in traditional Chinese medicine . It has been found to have significant anticancer activities . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been found to interact with several targets. It is an orally active and potent SIRT1 activator . It also interacts with PGC-1α , a transcriptional coactivator that regulates the genes involved in energy metabolism. Furthermore, this compound has been found to interact with NADH: ubiquinone oxidoreductase core subunit S1 (NDUFS1) .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in their activity. It inhibits 3T3-L1 adipocyte differentiation by reducing the expression of PPARγ, C/EBPα, FAS, UCP-1, and apoE . The action of this compound on cancer cells is likely derived from its effect on c-MYC, SKP2, and p27 .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to induce ER stress and mitochondrial dysfunction . It also affects the PGC-1α/NRF1/TFAM signaling pathway, which is involved in mitochondrial biogenesis . Moreover, it has been found to downregulate NDUFS1 through Caspase 3-mediated degradation, leading to mitochondrial Reactive Oxygen Species (mROS) accumulation and Autophagy arrest .

Result of Action

This compound has been found to have significant anticancer activities. In vitro, it selectively inhibits cancer cell proliferation and inhibits tumorsphere formation in cancer-stem-like cells . In vivo, treatment with this compound has been found to markedly inhibit tumor growth in mouse xenograft models .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the culture conditions of cells can affect the action of this compound . .

将来の方向性

生化学分析

Biochemical Properties

Agrimol B interacts with several enzymes and proteins. It has been found to dramatically inhibit 3T3-L1 adipocyte differentiation by reducing the expression of PPARγ, C/EBPα, FAS, UCP-1, and apoE . The action of this compound on cancer cells is likely derived from its effect on c-MYC, SKP2, and p27 .

Cellular Effects

This compound has shown to inhibit the growth of hepatocellular carcinoma (HCC) cells . It also inhibits the proliferation and migration of HCT116 cells, promotes ROS production and mitochondrial oxidative stress, inhibits mitochondrial activity, and decreases mitochondrial membrane potential .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with PGC-1α, as predicted by molecular docking . This interaction leads to the inhibition of the PGC-1α/NRF1/TFAM signaling pathway, which induces mitochondrial biogenesis and promotes colorectal tumorigenesis .

Temporal Effects in Laboratory Settings

It has been shown that this compound selectively inhibits cancer cell proliferation against a panel of cancer cells and inhibits tumorsphere formation in cancer-stem-like cells .

Dosage Effects in Animal Models

In animal models, treatment with 3 mg/kg of this compound has been shown to elicit marked inhibition of tumor growth in three different mouse xenograft models without observable side effects . The maximum tolerable dose of this compound in mice was determined to be 12.8 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to inhibit the activation of the PGC-1α/NRF1/TFAM signaling pathway, which is involved in mitochondrial biogenesis .

Subcellular Localization

It has been found to induce mitochondrial fission in association with alteration of the mitochondrial dynamics regulatory proteins involving OPA1 cleavage and DRP1 dephosphorylation and translocation .

特性

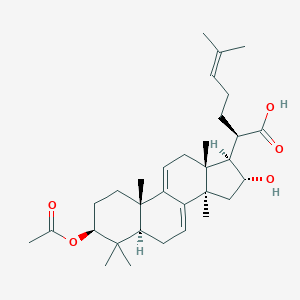

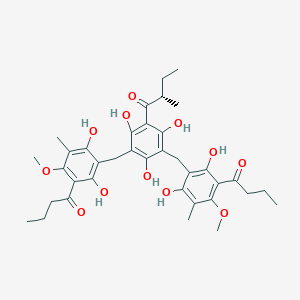

IUPAC Name |

(2S)-1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]-2-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O12/c1-9-12-23(38)25-32(44)19(29(41)17(5)36(25)48-7)14-21-31(43)22(35(47)27(34(21)46)28(40)16(4)11-3)15-20-30(42)18(6)37(49-8)26(33(20)45)24(39)13-10-2/h16,41-47H,9-15H2,1-8H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLHMPZMQVWDGX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C(C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)[C@@H](C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970914 | |

| Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55576-66-4 | |

| Record name | Agrimol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055576664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Agrimol B in cancer cells?

A1: this compound has shown promising anticancer effects, particularly in colon and liver cancer models. Studies suggest that this compound exerts its anticancer activity through multiple mechanisms:

- Mitochondrial Dysfunction: this compound disrupts mitochondrial biogenesis by interacting with Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and subsequently suppressing the expression of downstream targets, Nuclear respiratory factor 1 (NRF1) and Mitochondrial transcription factor A (TFAM) []. This disruption leads to increased reactive oxygen species (ROS) production, mitochondrial oxidative stress, and ultimately, cell apoptosis.

- Targeting NDUFS1: Research suggests that this compound can induce targeted degradation of NADH:ubiquinone oxidoreductase subunit S1 (NDUFS1) []. NDUFS1 is a key component of complex I in the mitochondrial electron transport chain, and its degradation further contributes to mitochondrial dysfunction and cytotoxic autophagy arrest in hepatocellular carcinoma cells.

Q2: Does this compound have protective effects against drug-induced toxicity?

A2: Yes, research indicates that this compound may protect against Cisplatin-induced acute kidney injury (AKI) in mice []. It appears to achieve this by activating the Sirtuin 1 (Sirt1)/NRF2 signaling pathway, which helps counteract oxidative stress induced by Cisplatin. Notably, this protective effect was abolished by the Sirt1 inhibitor EX527, further supporting the role of the Sirt1/NRF2 pathway in this compound's action.

Q3: How does this compound affect adipogenesis?

A3: Studies have shown that this compound can suppress adipogenesis []. This effect is believed to be mediated through the modulation of the Sirtuin 1 (SIRT1) - Peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, a key regulatory pathway in adipocyte differentiation.

Q4: What is the chemical structure of this compound?

A4: this compound is an acylphloroglucinol derivative. Its structure was elucidated using a combination of spectroscopic techniques including Mass Spectrometry (MS), Infrared Spectroscopy (IR), Proton Magnetic Resonance (PMR/NMR), and Ultraviolet-Visible Spectroscopy (UV) [, , ]. While the exact structure is not provided in these summaries, they indicate that the structure was confirmed through total synthesis.

Q5: What is the molecular weight of this compound?

A5: The molecular weight of this compound has been determined to be 687.2 using Liquid Chromatography-Mass Spectrometry (LC-MS) [].

Q6: Has the pharmacokinetic profile of this compound been studied?

A6: Yes, a preclinical pharmacokinetic study of this compound has been conducted in rats []. The study utilized a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to determine this compound concentrations in rat plasma. Following intravenous and oral administration, the study investigated key pharmacokinetic parameters, including absolute bioavailability, which was found to be in the range of 16.4-18.0% in rats.

Q7: What are the antibacterial properties of this compound?

A7: this compound exhibits antibacterial activities against specific plant pathogens []. It has demonstrated efficacy against Pseudomonas syringae pv. lacrymans (bacterial leaf spot), Ralstonia solanacearum (tomato bacterial wilt), and Pseudomonas syringae pv. tabaci (Tobacco wildfire).

Q8: What are some potential applications of this compound based on the current research?

A8: The research suggests several potential applications for this compound:

- Chemotherapy Adjuvant: Its ability to mitigate Cisplatin-induced AKI in mice models suggests potential as a supportive agent during chemotherapy []. This could improve the safety profile of Cisplatin treatment.

- Cancer Therapy: The demonstrated anticancer effects in colon and liver cancer models, mediated through mitochondrial dysfunction and other mechanisms, highlight this compound as a potential candidate for further investigation in cancer therapy [, ].

- Antibacterial Agent: Its activity against specific plant pathogens could lead to applications in agricultural settings for disease control in plants [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。